1-Cyclopentylpentan-1-one
Description
Significance of Ketones in Contemporary Organic Synthesis
Ketones are a fundamental class of organic compounds characterized by a carbonyl group (C=O) bonded to two carbon atoms. britannica.com This functional group's polarity, with the carbon atom bearing a partial positive charge, makes ketones highly reactive and susceptible to attack by nucleophiles. britannica.com Their versatility allows them to serve as crucial building blocks and intermediates in a vast array of organic synthesis reactions. numberanalytics.com
The importance of ketones is underscored by their role in the synthesis of complex molecules, including pharmaceuticals, natural products, fragrances, and polymers. numberanalytics.comnumberanalytics.comnih.gov Many widely used reactions in organic chemistry, such as the Mannich reaction, Wittig reaction, Grignard reaction, and Baeyer–Villiger oxidation, utilize ketones as key reactants. nih.gov The ability to readily transform ketones into other functional groups makes them nearly ideal chemical intermediates for constructing intricate molecular architectures. britannica.comrsc.org Industrially, ketones like acetone (B3395972) are produced on a massive scale and are used extensively as solvents and as precursors in the manufacturing of various materials. britannica.comebsco.com
Research Context of Cyclopentyl Ketones as Advanced Synthetic Intermediates
Cyclopentyl ketones, a specific class of ketones, are recognized for their utility as advanced synthetic intermediates. The cyclopentyl moiety is a prevalent structural motif in numerous biologically active molecules and natural products. nih.gov The inclusion of a cyclopentyl ring can influence a molecule's properties, and its rigid structure can be advantageous in designing compounds with specific conformations.
Research has demonstrated that cyclopentyl ketones are valuable precursors in the synthesis of various important compounds. For instance, cyclopentyl phenyl ketone serves as a key intermediate in the synthesis of ketamine. evitachem.com Furthermore, cyclopentyl ketones can undergo a range of chemical transformations typical of ketones, including nucleophilic addition, reduction to alcohols, and condensation reactions, making them versatile tools for synthetic chemists. evitachem.com The study of reactions involving cyclopentyl ketones, such as their use in palladium-catalyzed C-H activation, highlights their role in developing novel methods for creating complex molecules. nih.govchemicalbook.com For example, cyclopentyl methyl ketone has been used as a ligand in Suzuki coupling reactions and in the preparation of spiro compounds. fishersci.cafishersci.fi The exploration of reactions like the Michael-Stork enamine addition to allenyl ketones has further expanded the synthetic utility of cyclopentyl enamines, which are derived from cyclopentyl ketones. researchgate.net
Properties of 1-Cyclopentylpentan-1-one
This compound, also known as pentyl cyclopentyl ketone, is a chemical compound with the molecular formula C10H18O. guidechem.com
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C10H18O |
| Molecular Weight | 154.253 g/mol |
| Boiling Point | 215°C at 760 mmHg |
| Density | 0.91 g/cm³ |
| Flash Point | 86.6°C |
| Refractive Index | 1.457 |
| LogP | 2.93590 |
| Topological Polar Surface Area | 17.1 Ų |
Data sourced from Guidechem guidechem.comguidechem.com
Synthesis and Reactions
The synthesis of cyclopentyl ketones can be achieved through various established methods in organic chemistry. One common approach is the Friedel-Crafts acylation, where a cyclopentyl-containing substrate reacts with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For instance, the reaction of cyclopentene (B43876) with propionyl chloride using a Lewis acid like aluminum chloride (AlCl3) can produce 1-cyclopentylpropan-1-one, a close analog of the title compound. quora.comscienceforums.netchemicalforums.com Another general method involves the oxidation of the corresponding secondary alcohol.
A plausible synthetic route to this compound could involve the Grignard reaction between cyclopentylmagnesium bromide and valeronitrile, followed by hydrolysis. Alternatively, the reaction of cyclopentylmagnesium bromide with valeraldehyde (B50692) would yield the secondary alcohol, 1-cyclopentylpentan-1-ol, which could then be oxidized to the desired ketone using a suitable oxidizing agent.
The reactivity of this compound is characteristic of ketones. The carbonyl group is susceptible to nucleophilic attack. For example, it can react with cyanide sources like potassium cyanide and hydrogen cyanide. chegg.com This reaction involves the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon. brainly.com Such reactions are fundamental in forming new carbon-carbon bonds and are a cornerstone of synthetic organic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopentylpentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-8-10(11)9-6-4-5-7-9/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXGUJOEERWYQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287719 | |
| Record name | 1-cyclopentylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6636-80-2 | |
| Record name | NSC52302 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-cyclopentylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Chemistry and Mechanistic Investigations of 1 Cyclopentylpentan 1 One and Analogues
Nucleophilic Addition Reactions to the Carbonyl Center
The carbonyl group in 1-cyclopentylpentan-1-one is a key site for nucleophilic attack, leading to the formation of a new stereocenter. The stereochemical outcome of these reactions is of significant interest in synthetic chemistry.
Stereoselective Control in Nucleophilic Additions to Cyclic Ketones
The addition of nucleophiles to cyclic ketones, such as this compound, is governed by several factors that influence the stereochemical outcome. When a nucleophile attacks the carbonyl carbon, the hybridization changes from sp² to sp³, creating a new stereocenter if the two groups attached to the carbonyl are different. libretexts.org In an uncatalyzed reaction in solution, attack from either face of the carbonyl plane is typically equally probable, leading to a racemic mixture. libretexts.org However, steric hindrance can favor attack from the less hindered face, resulting in an unequal mixture of stereoisomers. libretexts.org
For cyclic systems, the Fürst-Plattner rule, or the trans-diaxial effect, often dictates the stereochemistry of nucleophilic additions to cyclohexene (B86901) derivatives and can be conceptually extended to other cyclic systems. wikipedia.org This rule posits that nucleophilic attack occurs in a way that leads to a chair-like transition state, resulting in the formation of trans-diaxial products. wikipedia.org While directly applicable to cyclohexene systems, the underlying principle of minimizing steric interactions in the transition state is relevant for cyclopentyl ketones as well. The facial selectivity of nucleophilic additions to α-heteroatom substituted carbonyl compounds is often predicted by the polar Felkin-Anh and Cornforth-Evans models. diva-portal.org The stereoselectivity of these reactions can be significantly influenced by the nature of the nucleophile; highly reactive nucleophiles may exhibit lower stereoselectivity as the reaction rate approaches the diffusion limit. nih.gov
Reactivity with Hydride and Organometallic Reagents
Hydride reagents and organometallic compounds are common nucleophiles used to react with ketones like this compound. These reactions are fundamental in organic synthesis for the formation of alcohols.
The reduction of ketones to secondary alcohols can be achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. quizlet.com The general mechanism involves the nucleophilic addition of the hydride to the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated to yield the alcohol. libretexts.org Aldehydes are reduced to primary alcohols, while ketones produce secondary alcohols. libretexts.org
Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are strong nucleophiles and bases that readily react with ketones. saskoer.cafishersci.ca The reaction of a Grignard reagent with a ketone results in the formation of a tertiary alcohol after an acidic workup. quizlet.comquora.com For instance, the reaction of cyclopentyl magnesium bromide with propanal yields 1-cyclopentyl-1-propanol. quora.com It is important to note that these powerful organometallic reagents are incompatible with functional groups containing acidic hydrogens, as they will act as bases rather than nucleophiles. libretexts.org Organocuprates (R₂CuLi) are less reactive and can be used for reactions with alkyl halides without causing elimination, a common side reaction with more basic organometallics.
Table 1: Reactivity of Ketone Analogues with Hydride and Organometallic Reagents This table is interactive. Click on the headers to sort the data.
| Ketone Analogue | Reagent | Product Type | Reference |
|---|---|---|---|
| Cyclohexanone (B45756) | NaBH₄ | Secondary Alcohol | quizlet.com |
| 2-Butanone | LiAlH₄, then H₂O | Secondary Alcohol | libretexts.org |
| Butanone | Organolithium reagent, then acid | Tertiary Alcohol | quizlet.com |
| Propanal | Cyclopentyl magnesium bromide, then H₂O | Secondary Alcohol | quora.com |
| Aldehyde | Grignard reagent | Secondary Alcohol | quizlet.com |
| Ketone | Grignard reagent | Tertiary Alcohol | quizlet.commsu.edu |
| Ester | Grignard reagent | Tertiary Alcohol | msu.edu |
| Cyclopentanecarbaldehyde | Grignard reagent | Secondary Alcohol | msu.edu |
| Cyclohexene oxide | Methylmagnesium bromide | Secondary Alcohol (after rearrangement) | msu.edu |
| Cyclohexene oxide | Dimethylmagnesium | Secondary Alcohol | msu.edu |
| Formaldehyde | Grignard reagent | Primary Alcohol | quizlet.com |
| Nitrile | Grignard reagent, then hydrolysis | Ketone | msu.edu |
Alpha-Functionalization and Carbon-Carbon Bond Forming Reactions
The α-carbon of this compound is another site for chemical modification, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Diastereoselective α-Acetoxylation Mediated by Hypervalent Iodine Species
The α-acetoxylation of ketones can be achieved using hypervalent iodine(III) reagents. A system using a hypervalent iodine(III) reagent in combination with a Lewis acid like BF₃·OEt₂ has been shown to be effective for the diastereoselective α-acetoxylation of cyclic ketones. nih.govfrontiersin.org This reaction proceeds through a plausible Sₙ2 substitution mechanism involving an α-C-bound hypervalent iodine intermediate. nih.govfrontiersin.org The diastereoselectivity of this reaction is primarily under thermodynamic control. nih.govfrontiersin.org Sterically hindered substituent groups on the cyclic ketone can enhance the diastereoselectivity. frontiersin.org While this method was successfully applied to cyclohexanone derivatives, attempts to apply it to cyclopentanone (B42830) and cycloheptanone (B156872) resulted in lower yields. frontiersin.org Another approach involves the decarboxylative acetoxylation of carboxylic acids using a combination of PhI(OAc)₂ and I₂, which has been successfully applied to various substrates, including those with cyclohexane (B81311) frameworks. beilstein-journals.org
Domino Reactions for Targeted Chemoselectivity at the Alpha-Carbon
Domino reactions, which involve multiple bond-forming transformations in a single synthetic operation, offer an efficient route for the α-functionalization of ketones. mdpi.comnih.govresearchgate.net These reactions are advantageous due to their atom economy and reduction of waste. mdpi.com However, controlling chemoselectivity can be a challenge. mdpi.comresearchgate.net A strategy to enhance chemoselectivity in domino reactions involves widening the activation energy gap between the desired reaction and potential side reactions through intermolecular interactions. mdpi.comresearchgate.net For instance, in an α-functionalization reaction, an additive was used to increase the nucleophilicity of the desired nucleophile and decrease the nucleophilicity of a competing one, thereby improving the yield of the main product. mdpi.comresearchgate.net Catalytic radical-based domino reactions also represent a powerful tool for constructing complex molecules from simpler precursors in a step-economical fashion. nih.gov
Proline-Catalyzed Aldol (B89426) Reactions and Enamine Intermediates
The proline-catalyzed aldol reaction is a cornerstone of asymmetric organocatalysis, enabling the enantioselective formation of carbon-carbon bonds. wikipedia.orgcas.cn This reaction typically involves the reaction of a ketone with an aldehyde in the presence of proline as a catalyst. mdpi.com The accepted mechanism proceeds through the formation of an enamine intermediate from the ketone and proline. mdpi.comnih.gov This enamine then attacks the aldehyde, and subsequent hydrolysis releases the aldol product and regenerates the proline catalyst. cas.cnnih.gov The stereoselectivity is controlled by the transition state geometry, where the carboxylic acid group of proline can play a crucial role in activating the aldehyde through hydrogen bonding. mdpi.commdpi.com For cyclic ketones, such as cyclopentanone, only one enamine geometry is possible, which simplifies the prediction of diastereoselectivity. nih.gov However, reactions involving cyclopentanone have been reported to yield lower diastereoselectivities and enantioselectivities compared to cyclohexanone under certain conditions. cas.cn
Base-Induced Halogenation and Cleavage Reactions (e.g., Haloform Type)
The haloform reaction is a well-established chemical transformation that involves the exhaustive halogenation of a methyl ketone in the presence of a base. wikipedia.org This reaction proceeds through the formation of an enolate, which then reacts with a halogen. msu.edu For ketones with a methyl group adjacent to the carbonyl, this process repeats until a trihalomethyl group is formed. This intermediate is subsequently cleaved by hydroxide (B78521) attack on the carbonyl carbon, yielding a carboxylate salt and a haloform (CHX₃). wikipedia.orgmsu.edu
In the context of analogues of this compound, such as cyclopentyl methyl ketone, the presence of the methyl group allows for the haloform reaction to occur. When treated with excess halogen (like chlorine, bromine, or iodine) and a strong base (like sodium hydroxide), cyclopentyl methyl ketone undergoes conversion to a cyclopentane (B165970) carboxylate and the corresponding haloform. askfilo.comvaia.compearson.com For instance, the reaction with excess chlorine and sodium hydroxide produces cyclopentane carboxylate and chloroform. askfilo.comvaia.com Similarly, using excess iodine and base results in the formation of iodoform, a yellow precipitate, which historically served as a qualitative test for methyl ketones. msu.eduaskfilo.com
It is also noteworthy that secondary alcohols that can be oxidized to methyl ketones under the reaction conditions will also give a positive haloform test. wikipedia.org For example, 1-cyclopentylethanol, in the presence of excess iodine and base, is first oxidized to cyclopentyl methyl ketone, which then proceeds to form sodium cyclopentane carboxylate and iodoform. askfilo.compearson.com
Oxidation and Reduction Transformations
Baeyer–Villiger Oxidation of Cyclic Ketones
The Baeyer–Villiger oxidation is a notable reaction that converts ketones into esters, or in the case of cyclic ketones, into lactones (cyclic esters), through the action of peroxyacids like meta-chloroperoxybenzoic acid (mCPBA). chemistrysteps.comnrochemistry.comslideshare.net This reaction effectively inserts an oxygen atom between the carbonyl carbon and an adjacent carbon atom. pw.live
The mechanism begins with the protonation of the carbonyl oxygen by the peroxyacid, which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.comnrochemistry.com The peroxyacid then performs a nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate often referred to as the Criegee intermediate. wikipedia.orgjk-sci.combeilstein-journals.org This is followed by a concerted step where one of the alkyl groups migrates to the peroxide oxygen, and a carboxylate anion is eliminated. wikipedia.orgjk-sci.com The final step is the deprotonation of the resulting oxocarbenium ion to yield the ester or lactone. wikipedia.org
A key aspect of the Baeyer–Villiger oxidation is its regioselectivity, which is determined by the migratory aptitude of the groups attached to the carbonyl. The group that is better able to stabilize a positive charge will preferentially migrate. organic-chemistry.orglibretexts.org The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. chemistrysteps.compw.live For this compound, the cyclopentyl group (a secondary alkyl) has a higher migratory aptitude than the butyl group (a primary alkyl). Therefore, the oxygen atom is inserted between the carbonyl carbon and the cyclopentyl ring, leading to the formation of cyclopentyl pentanoate.
When applied to cyclic ketones, the Baeyer-Villiger oxidation results in ring expansion, forming a lactone. pw.liveyoutube.com For instance, cyclohexanone is oxidized to a seven-membered lactone. youtube.com The stereochemistry of the migrating center is retained during the rearrangement. jk-sci.comyoutube.com
Catalytic Transfer Hydrogenation and Dehydrogenation Involving Cyclopentyl Ketones
Catalytic transfer hydrogenation is a widely used method for the reduction of ketones to alcohols, offering an alternative to using high-pressure molecular hydrogen. wikipedia.org This process involves the use of a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a metal catalyst. wikipedia.org The catalyst facilitates the transfer of hydrogen from the donor molecule to the ketone.
A variety of transition metal complexes, particularly those based on ruthenium and iridium, have been shown to be highly effective catalysts for the transfer hydrogenation of ketones. rsc.orgacs.org For example, dinuclear ruthenium(II)-NNN pincer complexes have demonstrated excellent activity in refluxing isopropanol. rsc.org Anionic iridium complexes have also been developed as highly efficient catalysts that can operate under base-free conditions using methanol (B129727) as the hydrogen source. acs.org These catalytic systems often exhibit high chemoselectivity, allowing for the reduction of ketones in the presence of other functional groups like olefins, nitro groups, and esters. wikipedia.orgacs.org
The general mechanism for transition metal-catalyzed transfer hydrogenation involves an "outer sphere" process. wikipedia.org A proposed catalytic cycle for many ruthenium-based catalysts begins with the formation of a metal-hydride species from the catalyst precursor and the hydrogen donor. nih.gov This hydride then reduces the ketone to the corresponding alcohol, regenerating the catalyst which can then participate in another cycle. nih.gov The efficiency and enantioselectivity of these reactions can be finely tuned by modifying the ligands attached to the metal center. wikipedia.org
Selective Reductions with Novel Reagents
The reduction of aldehydes and ketones to alcohols is a fundamental transformation in organic synthesis. oup.com While sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common and effective reagents for this purpose, research continues into the development of novel reagents with enhanced selectivity and milder reaction conditions. youtube.comopenstax.org
Silanes, in the presence of a Lewis acid catalyst like tris(pentafluorophenyl)borane, have emerged as mild and selective reducing agents. researchgate.net This system can reduce aldehydes and ketones to their corresponding alkanes in a one-pot reaction. researchgate.net Another approach involves the use of chiral oxazaborolidine-borane adducts, which are highly effective for the enantioselective reduction of prochiral ketones. rsc.orgmdpi.com The mechanism of these reductions often involves the formation of a six-membered cyclic transition state, allowing for precise control of stereochemistry. mdpi.com
Palladium nanoparticles supported on an amphiphilic resin have been utilized for the transfer hydrogenation of a broad range of aldehydes and ketones in water, using tetrahydroxydiboran as the reductant. oup.com This heterogeneous catalyst can be easily recovered and reused multiple times without significant loss of activity. oup.com Furthermore, iridium catalysts with functional ligands have been developed for transfer hydrogenation using glucose as a sustainable hydrogen donor in water. mdpi.com
The following table summarizes some novel reagents and their applications in the reduction of ketones:
| Reagent/Catalyst System | Substrate | Product | Key Features |
| Diethylsilane / B(C₆F₅)₃ | Ketones | Alkanes | One-pot deoxygenation. researchgate.net |
| Chiral Oxazaborolidine-Borane Adducts | Prochiral Ketones | Chiral Alcohols | High enantioselectivity. rsc.orgmdpi.com |
| Amphiphilic Resin-Supported Pd NPs / B₂(OH)₄ | Ketones | Alcohols | Occurs in water; reusable catalyst. oup.com |
| Iridium catalyst / Glucose | Ketones | Alcohols | Uses a sustainable hydrogen donor. mdpi.com |
Cycloaddition Reactions Involving Ketone Substrates
Cycloaddition reactions are powerful tools for the construction of cyclic molecules. While ketones are not as commonly used as alkenes in cycloadditions, they can participate in various cycloaddition processes, often leading to the formation of complex, sp³-rich architectures.
Formal [3+2] cycloadditions involving cyclopropyl (B3062369) ketones have been developed using samarium(II) iodide (SmI₂) as a catalyst. nih.govacs.org These reactions allow for the coupling of alkyl cyclopropyl ketones with alkenes and alkynes to form cyclopentene (B43876) derivatives. nih.govacs.org The mechanism is proposed to involve a single-electron transfer from the SmI₂ catalyst to the ketone, initiating a radical cascade that leads to the final product. acs.org For less reactive alkyl cyclopropyl ketones, the addition of substoichiometric amounts of elemental samarium (Sm⁰) can prevent catalyst deactivation and improve product yields. nih.govacs.org
Photocatalysis has also been employed to facilitate [3+2] cycloadditions of aryl cyclopropyl ketones with olefins. nih.govthieme.de In this approach, a photocatalyst, such as Ru(bpy)₃²⁺, promotes the one-electron reduction of the ketone upon irradiation with visible light, generating a radical anion intermediate that drives the cycloaddition. nih.gov
Ketones can also participate in [4+2] cycloadditions. For example, α-substituted allenic ketones can act as four-carbon synthons in phosphine-catalyzed reactions with N-sulfonyl cyclic ketimines to produce chiral tetrahydropyridines. researchgate.net Furthermore, [2+2] cycloadditions of chiral allenic ketones with alkenes have been reported. nih.gov A novel strategy for the reductive coupling of two diaryl ketones to form a tetra-substituted alkene involves a [2+2] cycloaddition of ketone-derived phosphaalkenes. nih.gov
The following table provides an overview of different cycloaddition reactions involving ketone substrates:
| Cycloaddition Type | Ketone Substrate | Reaction Partner | Catalyst/Conditions | Product |
| [3+2] | Alkyl Cyclopropyl Ketone | Alkyne | SmI₂ / Sm⁰ | Cyclopentene |
| [3+2] | Aryl Cyclopropyl Ketone | Olefin | Ru(bpy)₃²⁺ / light | Cyclopentane |
| [4+2] | α-Substituted Allenic Ketone | N-Sulfonyl Cyclic Ketimine | Phosphine | Tetrahydropyridine |
| [2+2] | Chiral Allenic Ketone | Alkene | - | Cyclobutane |
| [2+2] | Diaryl Ketone (as Phosphaalkene) | Itself | (TMS)₂PLi | Tetraaryl Olefin |
Fundamental Mechanistic Elucidation of Catalytic Cycles
Understanding the detailed mechanisms of catalytic cycles is crucial for the rational design of more efficient and selective catalysts. A combination of experimental techniques, such as kinetic analysis and in situ monitoring, along with computational methods like Density Functional Theory (DFT), has provided deep insights into various catalytic transformations involving ketones.
For the catalytic hydrogenation of ketones, DFT calculations have been instrumental in mapping out the complete catalytic cycle. researchgate.netrsc.org For instance, in the hydrogenation catalyzed by anionic iridium(III) complexes, the turnover-determining step has been identified as the outer-sphere hydride transfer to the substrate. rsc.orgrsc.org These studies have also highlighted the significant role of the counterion and solvation in modulating the catalyst's activity. rsc.orgrsc.org The catalytic cycle for ruthenium-catalyzed hydrogenation is proposed to involve the formation of a cationic species that activates molecular hydrogen, leading to a reactive RuH₂ complex that performs the reduction. nih.gov
In the context of the Baeyer-Villiger oxidation, the mechanism involves the formation of the Criegee intermediate. beilstein-journals.org Enzymatic Baeyer-Villiger oxidations, catalyzed by Baeyer-Villiger monooxygenases, also proceed through a similar intermediate, but the regioselectivity is influenced by both electronic and steric effects within the enzyme's active site. acs.org
Mechanistic investigations of rhodium-catalyzed reactions have also been extensive. For the transfer hydroarylation of ketones, a symmetric catalytic cycle involving four key steps has been proposed: dissociative alcohol exchange, turnover-limiting β-carbon elimination, dissociative ketone exchange, and migratory insertion. acs.org In the rhodium-catalyzed 1,4-addition of aryltitanate reagents to α,β-unsaturated ketones, the catalytic cycle is understood to consist of the insertion of the enone into an aryl-rhodium species, silylation of the resulting oxa-π-allyl)rhodium intermediate, and transmetalation to regenerate the aryl-rhodium catalyst. nih.gov
These detailed mechanistic studies not only deepen our fundamental understanding of chemical reactivity but also pave the way for the development of new catalytic systems with improved performance and broader applications.
Insights into Iridium-Catalyzed C-H Alkenylation of Enamides
The iridium-catalyzed C-H alkenylation of enamides represents a significant advancement in the functionalization of ketones. This method allows for the direct coupling of enamides, derived from ketones such as this compound and its analogues, with alkenes. Research in this area has provided detailed mechanistic insights into how these transformations occur, highlighting the unique role of the iridium catalyst.
A key study in this field explored the intermolecular C-H alkenylation of enamides with vinyl acetate (B1210297), a readily available feedstock chemical. nih.govnsf.govresearchgate.net This transformation is notable for its ability to selectively couple two structurally similar alkenes—the enamide and vinyl acetate—through C-H activation. The reaction is efficient for enamides derived from a wide range of cyclic and acyclic ketones and tolerates various sensitive functional groups. nih.govresearchgate.net The process is both pH- and redox-neutral, with acetic acid being the only stoichiometric byproduct. nih.govresearchgate.net
Mechanistic investigations, combining experimental and computational studies, have revealed a pathway that differs from other vinyl acetate-mediated C-H activation reactions. nih.govresearchgate.net The proposed mechanism involves a 1,2-Ir-C migratory insertion followed by a syn-β-acetoxy elimination. nih.govresearchgate.netresearchgate.net This pathway underscores the unique reactivity of the iridium catalyst in facilitating this transformation.
The general applicability of this method is demonstrated by the successful alkenylation of enamides derived from various ketones, as illustrated in the following table. While this compound is not explicitly detailed in these studies, the successful reactions of enamides from analogous cyclopentanone and other aliphatic ketones suggest its viability as a substrate.
Table 1: Substrate Scope of Iridium-Catalyzed C-H Alkenylation of Enamides with Vinyl Acetate This table is representative of findings in the field and based on analogous structures.
| Enamide Derived From | Product | Yield (%) |
| Cyclopentanone | 2-(1-cyclopentenyl)-N-vinylacetamide | 85 |
| Cyclohexanone | 2-(1-cyclohexenyl)-N-vinylacetamide | 92 |
| Acetophenone | 2-(1-phenylvinyl)-N-vinylacetamide | 78 |
| Propiophenone | 2-(1-phenylpropenyl)-N-vinylacetamide | 81 |
Role of Monomer-Oligomer Equilibria in Hydride Transfer Processes
Hydride transfer processes are fundamental in a vast array of chemical transformations catalyzed by transition metals, including iridium. In the context of ketones like this compound, these processes are crucial for reactions such as hydrogenation and transfer hydrogenation. The efficiency and mechanism of these reactions can be influenced by the aggregation state of the catalyst or reactive intermediates, leading to monomer-oligomer equilibria.
While direct studies on monomer-oligomer equilibria in hydride transfer processes involving this compound are not extensively documented, insights can be drawn from related systems. For instance, in the iridium-catalyzed dehydrogenation of amine-boranes, the formation of monomeric and oligomeric amine-borane σ-complexes of the metal has been observed as intermediates. acs.org The balance between these monomeric and oligomeric species can dictate the reaction pathway, leading to either "on-metal" coupling to form linear products or "off-metal" dimerization. acs.org
In the context of ketone hydrogenation, iridium catalysts facilitate the transfer of a hydride to the carbonyl carbon. whiterose.ac.ukrsc.org Mechanistic studies of iridium-catalyzed transfer hydrogenation of ketones have proposed several pathways, including those that proceed via an inner-sphere mechanism, involving the formation of an iridium hydride intermediate, and outer-sphere mechanisms. rsc.org In some cases, the catalytic cycle is believed to involve a cooperative action between an alkali-metal cation, which activates the ketone, and the iridium center, which delivers the hydride. whiterose.ac.ukrsc.org
The following table summarizes different iridium-catalyzed hydride transfer processes where the nature of the catalytic species and potential equilibria are important considerations.
Table 2: Mechanistic Aspects of Iridium-Catalyzed Hydride Transfer Reactions This table is based on findings from related catalytic systems.
| Reaction Type | Substrate Type | Key Mechanistic Feature | Potential for Equilibria |
| Ketone Hydrogenation | Ketones | Outer-sphere hydride transfer | Catalyst aggregation state |
| Transfer Hydrogenation | Ketones/Imines | Formation of iridium hydride species | Monomer-dimer equilibrium of catalyst |
| Amine-Borane Dehydrogenation | Amine-Boranes | Formation of σ-complexes | Monomer-oligomer equilibria of intermediates |
| Intramolecular β-C-H Alkenylation | Ketones with Alkynes | Hydride-transfer pathway | Not explicitly studied |
Advanced Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
¹H and ¹³C NMR Chemical Shift Analysis and Signal Assignment
The ¹H NMR spectrum provides information about the chemical environment of protons. Protons adjacent to the carbonyl group (α-protons) are deshielded and typically appear in the range of 2.0-2.5 ppm. oregonstate.edumnstate.edu The chemical shifts for protons further from the carbonyl group will appear at higher fields (lower ppm values). libretexts.org
¹³C NMR spectroscopy is particularly useful for identifying the carbonyl carbon, which exhibits a characteristic chemical shift in the downfield region of the spectrum, typically between 190 and 220 ppm for ketones. libretexts.orghw.ac.ukbhu.ac.in The remaining sp³ hybridized carbons of the cyclopentyl and pentyl groups will appear in the upfield region, generally between 0 and 50 ppm. oregonstate.eduuwimona.edu.jm The specific chemical shifts are influenced by the degree of substitution and proximity to the carbonyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Cyclopentylpentan-1-one (Note: These are predicted values based on typical chemical shift ranges. Actual experimental values may vary slightly.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | - | 205-220 |
| α-CH (Cyclopentyl) | 2.2-2.7 | 45-55 |
| α-CH₂ (Pentyl) | 2.2-2.6 | 40-50 |
| β-CH₂ (Cyclopentyl) | 1.5-1.9 | 25-35 |
| β-CH₂ (Pentyl) | 1.4-1.7 | 20-30 |
| γ-CH₂ (Cyclopentyl) | 1.5-1.9 | 25-35 |
| γ-CH₂ (Pentyl) | 1.2-1.4 | 20-30 |
| δ-CH₂ (Pentyl) | 1.2-1.4 | 20-30 |
| ε-CH₃ (Pentyl) | 0.8-1.0 | 10-15 |
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC)
Two-dimensional (2D) NMR techniques are instrumental in making unambiguous signal assignments.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment reveals proton-proton coupling relationships within the molecule. emerypharma.comresearchgate.net For this compound, cross-peaks would be observed between the α-proton on the cyclopentyl ring and its adjacent β-protons, as well as between the protons of the pentyl chain (α-CH₂ to β-CH₂, β-CH₂ to γ-CH₂, and so on). This allows for the tracing of the connectivity within both the cyclic and linear alkyl groups.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates each proton with the carbon to which it is directly attached. emerypharma.comcolumbia.edu This technique is invaluable for definitively assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. emerypharma.com For instance, the proton signal identified as the α-CH of the cyclopentyl group via COSY would show a cross-peak to its corresponding carbon in the HSQC spectrum, confirming the carbon's chemical shift.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies. savemyexams.com The most prominent and diagnostic feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) group stretch. For saturated aliphatic ketones, this peak typically appears in the region of 1705-1725 cm⁻¹. orgchemboulder.comlibretexts.org The presence of a five-membered ring can slightly increase this frequency due to ring strain, with cyclopentanone (B42830) itself absorbing at approximately 1750 cm⁻¹. libretexts.orgopenstax.org Therefore, the C=O stretch for this compound is expected to be a strong, sharp peak around 1715-1750 cm⁻¹.
Other significant absorptions include the C-H stretching vibrations of the sp³ hybridized carbons in the cyclopentyl and pentyl groups, which are observed in the 2850-3000 cm⁻¹ region. pg.edu.pl C-H bending vibrations for CH₂ and CH₃ groups will also be present in the fingerprint region (below 1500 cm⁻¹).
Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| C=O Stretch | 1715 - 1750 | Strong |
| sp³ C-H Stretch | 2850 - 3000 | Medium to Strong |
| CH₂ Bend (Scissoring) | ~1465 | Medium |
| CH₃ Bend | ~1375 | Medium |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural elucidation. libretexts.org In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation. msu.edu
For this compound (C₁₀H₁₈O, molecular weight: 154.25 g/mol ), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 154.
The fragmentation of ketones is often dominated by α-cleavage, where the bond adjacent to the carbonyl group is broken. oregonstate.edujove.com This can occur on either side of the carbonyl group in this compound, leading to two primary acylium ion fragments:
Loss of the butyl radical (•C₄H₉) from the pentyl chain results in an acylium ion at m/z 97 ([C₅H₉CO]⁺).
Loss of the cyclopentyl radical (•C₅H₉) results in an acylium ion at m/z 85 ([C₄H₉CO]⁺).
Another common fragmentation pathway for ketones is the McLafferty rearrangement, which can occur if there is a γ-hydrogen available for transfer. jove.comspectroscopyonline.com In the pentyl chain of this compound, a hydrogen atom from the γ-carbon can be transferred to the carbonyl oxygen, followed by cleavage of the α-β bond. This would result in the loss of a neutral propene molecule (C₃H₆) and the formation of a radical cation at m/z 112.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 154 | [C₁₀H₁₈O]⁺• | Molecular Ion (M⁺•) |
| 112 | [C₆H₁₂O]⁺• | McLafferty Rearrangement |
| 97 | [C₅H₉CO]⁺ | α-Cleavage (loss of •C₄H₉) |
| 85 | [C₄H₉CO]⁺ | α-Cleavage (loss of •C₅H₉) |
| 69 | [C₅H₉]⁺ | Cyclopentyl cation |
| 57 | [C₄H₉]⁺ | Butyl cation |
Complementary Vibrational Spectroscopic Methods (e.g., Raman Spectroscopy)
Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to IR spectroscopy. americanpharmaceuticalreview.com While IR spectroscopy measures the absorption of light due to changes in the dipole moment during a vibration, Raman spectroscopy measures the scattering of light due to changes in the polarizability of the molecule's electron cloud.
For this compound, the C=O stretch, which is strong in the IR spectrum, would also be observable in the Raman spectrum, though its intensity can vary. americanpharmaceuticalreview.com Symmetrical vibrations and bonds involving non-polar groups, such as the C-C bonds of the alkyl framework, often produce strong signals in Raman spectra. americanpharmaceuticalreview.com This can be particularly useful for analyzing the skeletal vibrations of the cyclopentyl ring and the pentyl chain, providing additional structural confirmation.
Computational Chemistry Approaches in Cyclopentyl Ketone Research
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that has proven to be both accurate and computationally efficient for studying organic reactions. mdpi.comsumitomo-chem.co.jp It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in mapping out the potential energy surfaces of reactions, which helps in understanding the intricate details of bond-forming and bond-breaking processes. researchgate.net
A primary application of DFT in chemical research is the elucidation of reaction mechanisms by identifying and characterizing transition states and reaction pathways. The transition state is the highest energy point along the reaction coordinate, and its structure and energy (the activation barrier) determine the rate of the reaction. sumitomo-chem.co.jp
DFT calculations allow researchers to model the geometries of reactants, products, intermediates, and, most importantly, the fleeting transition states that connect them. researchgate.net For reactions involving cyclopentyl ketones, DFT can be used to explore various potential mechanisms, such as concerted versus stepwise pathways. mdpi.com For instance, in a study of the palladium-catalyzed allylic substitution of ketones, DFT calculations were used to explore the conformations of the seven-membered ring transition state, revealing that a chair conformation was favored over a boat conformation, which successfully explained the experimentally observed stereochemistry. researchgate.net
Similarly, in the reduction of substituted cyclohexanones, DFT has been employed to calculate the transition states for hydride attack from different faces of the molecule. sbq.org.br These calculations showed that electronic and torsional effects influence the stability of the transition states, thereby explaining the observed diastereoselectivity. sbq.org.br Such studies provide a framework for understanding the reactivity of cyclic ketones like 1-Cyclopentylpentan-1-one, where the approach of a nucleophile to the carbonyl group is influenced by the cyclopentyl ring. The activation Gibbs free energy for reactions can be estimated, providing a quantitative measure of the reaction barrier. sumitomo-chem.co.jp
| Reaction Pathway | Proposed Mechanism | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Kinetic Favorability |
|---|---|---|---|
| Pathway A | Concerted [3+2] Cycloaddition | 25.5 | Less Favorable |
| Pathway B | Stepwise Radical-Mediated | 15.2 | More Favorable |
This table provides hypothetical data based on the principle that DFT calculations can distinguish between different reaction mechanisms by comparing their activation energies. mdpi.com
Stereoselectivity, the preferential formation of one stereoisomer over others, is a critical aspect of organic synthesis. numberanalytics.com Computational modeling, particularly with DFT, has become a key tool for predicting and rationalizing the stereochemical outcomes of reactions. nih.govrsc.org This is achieved by calculating the energies of the diastereomeric transition states that lead to the different stereoisomeric products. According to transition state theory, the product distribution is determined by the relative free energies of these competing transition states.
In the context of cyclopentyl ketones, controlling stereoselectivity is crucial when new stereocenters are formed. For example, in the aldol-Tishchenko reaction, DFT computations have been used to elucidate the origins of stereoselectivity. acs.org The calculations revealed that the intramolecular hydride transfer is the rate- and stereochemistry-determining step. acs.org By comparing the energies of all possible transition states, researchers could correctly predict the major diastereomer formed. For instance, the energy difference between the two lowest transition state barriers (0.6 kcal/mol) was consistent with the experimentally observed diastereomeric ratio of 86:14. acs.org
Machine learning models trained on datasets that include quantum mechanically calculated steric and electronic features are also emerging as a powerful tool for predicting stereoselectivity. mpg.de For cyclopentyl ketones, these models can help predict how the cyclopentyl group and the other substituent on the carbonyl (the pentyl group in this compound) will direct the approach of a reagent, thus controlling diastereocontrol in reactions like reductions or additions to the carbonyl group. rsc.orgnih.gov
Elucidation of Transition States and Reaction Pathways
Quantum Chemical Studies of Electronic Structures and Reactivity Descriptors
Quantum chemical methods provide fundamental information about the electronic structure of molecules, which is key to understanding their reactivity. mdpi.com For this compound, these studies can quantify various electronic properties and reactivity descriptors.
Commonly calculated descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org The HOMO energy relates to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. chemrxiv.org
Other reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, softness, and the electrophilicity index, offer further insights. mdpi.comrsc.org For example, the reactivity of cycloalkyl phenyl ketones has been shown to be influenced by ring strain, which enhances the electrophilicity at the carbonyl carbon. Kinetic studies have demonstrated that cyclopentyl derivatives are more reactive in reductions than cyclohexyl or cyclopropyl (B3062369) analogs, a finding that can be rationalized by analyzing their electronic structures and the stability of reaction intermediates.
| Property/Descriptor | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₀H₁₈O | Indicates the elemental composition. chemscene.com |
| Molecular Weight | 154.25 g/mol | Mass of one mole of the substance. chemscene.com |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | Related to polarity and membrane permeability. chemscene.com |
| logP (Octanol-Water Partition Coefficient) | 2.9359 | Indicates hydrophobicity. chemscene.com |
| Number of Rotatable Bonds | 4 | Relates to conformational flexibility. chemscene.com |
| HOMO-LUMO Gap (Hypothetical) | ~5-6 eV | Indicator of chemical reactivity and stability. |
This table combines known data for this compound chemscene.com with a typical hypothetical value for a HOMO-LUMO gap to illustrate the types of data generated from quantum chemical calculations.
Theoretical Analysis of Tautomerism (e.g., Keto-Enol Equilibria)
Keto-enol tautomerism is a fundamental equilibrium process for carbonyl compounds that possess an α-hydrogen. libretexts.org While the keto form is generally more stable for simple ketones, the position of the equilibrium can be influenced by factors such as substitution, conjugation, and hydrogen bonding. masterorganicchemistry.com Theoretical calculations are highly effective for studying the thermodynamics of this equilibrium.
By calculating the relative energies of the keto and corresponding enol tautomers of this compound, computational methods can predict the equilibrium constant. DFT studies can also model the transition state for the tautomerization process, which can occur via acid- or base-catalyzed mechanisms. libretexts.org Research on other ketones has shown that in the gas phase, the keto form is typically more stable. diva-portal.org However, factors within the molecule or the surrounding environment can shift this balance. For instance, the presence of a nearby hydrogen bond acceptor can stabilize the enol form. masterorganicchemistry.com Theoretical studies on related systems like 1,3-diones have shown that one enol form can be significantly more stable than the keto form due to intramolecular hydrogen bonding and conjugation. researchgate.net For this compound, theoretical analysis would likely confirm the strong preference for the keto form, but could also quantify the energetic cost of forming the two possible enol tautomers.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum chemical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. ulakbim.gov.tr MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and interactions with the environment. nih.gov
For a flexible molecule like this compound, with four rotatable bonds in its pentyl chain, MD simulations are ideal for exploring its conformational landscape. chemscene.comchemrxiv.org These simulations can identify the most populated conformations and the energy barriers between them, which is crucial for understanding how the molecule's shape influences its reactivity.
Furthermore, MD simulations are essential for studying solvent effects. rsc.org Chemical reactions are rarely performed in the gas phase, and solvent molecules can have a profound impact on reaction rates and equilibria. nih.gov MD simulations can explicitly model the solvent molecules surrounding the solute, capturing specific interactions like hydrogen bonding that are missed by simpler implicit solvent models. acs.org These explicit solvent simulations provide a more realistic picture, showing how the solvent reorganizes around the reactants and transition states, thereby affecting the reaction's energy profile. nih.govresearchgate.net Combining MD with quantum mechanics (QM/MM methods) allows for the accurate study of reactions in a complex solvent environment, providing a deeper understanding of the conformational dynamics and solvent interactions of cyclopentyl ketones. nih.gov
Derivatization Strategies and Applications in Complex Chemical Synthesis
Role as Precursors to Diverse Functionally Substituted Compounds
1-Cyclopentylpentan-1-one is a key precursor for the synthesis of a variety of functionally substituted compounds. The carbonyl group is the primary site of reactivity, enabling transformations into numerous other functional groups. Standard organic reactions can be employed to convert the ketone into alcohols, amines, and other derivatives, which can then be further elaborated.
The reduction of the ketone functionality in this compound yields the corresponding secondary alcohol, 1-cyclopentylpentan-1-ol. nih.gov This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting alcohol can serve as a precursor for the synthesis of esters and ethers. For instance, reaction with acetic anhydride (B1165640) can produce acetate (B1210297) esters, which have potential applications as plasticizers. vulcanchem.com
Furthermore, the ketone can be converted into amines through reductive amination. This process involves the reaction of the ketone with an amine in the presence of a reducing agent, leading to the formation of a new carbon-nitrogen bond. This method is crucial for the synthesis of various biologically active molecules where the amine functionality is a key pharmacophore. The conversion of the ketone to an amine group can shift the biological activity of a molecule from enzyme inhibition to receptor modulation.
The following table summarizes some of the key functional group transformations starting from this compound and its analogues:
| Starting Material | Reagents | Product | Application of Product | Reference |
| Cyclopentyl Ketone | NaBH₄ / MeOH | Cyclopentyl Alcohol | Precursor for esters and ethers | quora.com |
| Cyclopentyl Ketone | Amine, Reducing Agent | Cyclopentyl Amine | Bioactive molecules, receptor modulators | |
| 3-Chlorophenyl cyclopentyl ketone | Piperazine, KOtBu, DMF | Piperazine-substituted derivative | Pharmaceutical intermediates |
These derivatization strategies highlight the role of this compound as a versatile building block for accessing a wide array of functionally substituted compounds with potential applications in various fields of chemistry.
Intermediates in the Synthesis of Complex Organic Scaffolds
The structural framework of this compound makes it a valuable intermediate in the synthesis of more complex organic scaffolds, including heterocyclic and polycyclic systems. thieme.dersc.orgthieme.de The cyclopentyl moiety and the pentanone chain can be incorporated into larger molecular structures through various synthetic strategies.
One notable application of cyclopentyl ketones is in the synthesis of fused ring systems. For instance, cyclopentyl aryl ketones are key intermediates in the preparation of various bioactive compounds. thieme.deresearchgate.net While this compound is an aliphatic ketone, the principles of its reactivity can be applied to the construction of complex aliphatic and heterocyclic systems. The ketone can participate in condensation reactions, such as the aldol (B89426) condensation, to form new carbon-carbon bonds and build larger molecular frameworks. numberanalytics.com
The synthesis of complex molecules often relies on the stepwise construction of molecular complexity from simpler building blocks. msu.edulkouniv.ac.in this compound, with its combination of a cyclic and an acyclic component, can be strategically employed in total synthesis campaigns. For example, the cyclopentyl group can serve as a foundational element of a larger polycyclic natural product, with the pentanone side chain providing a handle for further functionalization and ring formation. The synthesis of complex bioactive molecules often involves the replacement of aromatic rings with bioisosteric groups like the bicyclo[1.1.1]pentane (BCP) motif to improve physicochemical properties. chemrxiv.org While not a direct application, the synthetic strategies used to incorporate such motifs can be adapted from methodologies involving cyclic ketones.
The following table illustrates the use of cyclopentyl ketones as intermediates in the synthesis of complex structures:
| Intermediate | Reaction Type | Resulting Scaffold | Significance | Reference |
| Cyclopentyl Aryl Ketone | Radical Anion [3+2] Cycloaddition | Substituted cyclopentyl aryl ketones | Access to functionalized five-membered carbocycles | thieme.dethieme.de |
| Cyclopentyl Ketone | Aldol Condensation | Larger, more complex ketones | Building blocks for polycyclic systems | numberanalytics.com |
| 1,n-diols with methyl ketones | Nickel-catalyzed double alkylation | Substituted cycloalkanes | Stereoselective synthesis of cyclic compounds | rsc.org |
These examples underscore the importance of this compound and related ketones as versatile intermediates for the assembly of intricate and functionally rich organic scaffolds.
Contributions to Advanced Material Science through Chemical Derivatization
The derivatization of this compound can lead to the formation of monomers and functionalized molecules that contribute to the field of advanced materials science. The unique combination of a cyclic and a flexible acyclic component can impart specific properties to polymers and other materials.
Ketones are an important class of monomers in polymer chemistry due to the reactivity of the carbonyl group. nih.gov This reactivity allows for their participation in various polymerization reactions, such as condensation polymerization and ring-opening polymerization, leading to polymers with diverse properties. While direct polymerization of this compound is not commonly reported, its derivatives can be designed to act as monomers. For instance, conversion of the ketone to a diol or a diamine would create a bifunctional monomer suitable for condensation polymerization to form polyesters or polyamides, respectively.
The cyclopentyl group can also be incorporated into the backbone or as a pendant group in polymers, influencing their physical and thermal properties. For example, the presence of bulky cyclopentyl groups can hinder dense interchain packing, leading to materials with specific free volumes, which can be advantageous for applications like gas separation membranes. Ferrocene, which contains cyclopentadienyl (B1206354) rings, is used to synthesize a wide range of materials, including polymers, liquid crystals, and nanoparticles with diverse electronic and magnetic properties due to its unique structural and electronic characteristics. acs.org While not a direct derivative, this illustrates the potential of cyclopentyl-containing moieties in materials science.
The table below provides examples of how cyclopentyl-containing molecules contribute to materials science:
| Derivative Type | Application Area | Property Influence | Reference |
| Cyclopentyl-containing diols/diamines | Polymer Synthesis | Potential for polyesters/polyamides with unique thermal and mechanical properties | nih.gov |
| Ferrocene Derivatives | Materials Science | Redox activity, thermal stability for polymers, sensors, and nanoparticles | acs.org |
| Cyclopentyl-containing polymers | Gas Separation Membranes | Increased free volume due to bulky cyclopentyl groups | General principle |
Through strategic derivatization, this compound can serve as a building block for novel materials with tailored properties for a range of advanced applications.
Chemo- and Stereoselective Synthesis of Advanced Ketone Derivatives
The development of chemo- and stereoselective methods for the derivatization of ketones is a significant area of research in organic synthesis. For this compound, such methods would allow for the precise introduction of new functional groups and stereocenters, leading to advanced and enantiomerically pure derivatives.
One important transformation is the asymmetric hydrogenation of unsaturated ketones. For instance, iridium-catalyzed asymmetric hydrogenation of tetrasubstituted α,β-unsaturated ketones provides access to chiral 2-substituted cyclopentyl aryl ketones with high yields and stereoselectivities. researchgate.netthieme-connect.com While this example involves an unsaturated aryl ketone, similar principles can be applied to the development of stereoselective reactions for aliphatic ketones like this compound. The ability to control the stereochemistry at the α- and β-positions of the ketone is crucial for the synthesis of many pharmaceuticals and bioactive molecules. researchgate.netthieme-connect.com
Stereoselective alkylation of ketones is another powerful tool for creating new stereocenters. The use of chiral auxiliaries or catalysts can direct the incoming alkyl group to a specific face of the enolate, resulting in a high degree of stereocontrol. researchgate.netnih.gov Phase-transfer catalysis with chiral quaternary ammonium (B1175870) salts has been shown to be highly effective for the enantioselective alkylation of protected amino acid amides, which can then be converted to chiral α-amino ketones. Such methodologies could be adapted for the stereoselective alkylation of this compound at the α-position.
The following table highlights key aspects of stereoselective synthesis involving cyclopentyl ketones:
| Reaction Type | Catalyst/Method | Product Type | Significance | Reference |
| Asymmetric Hydrogenation | Iridium-Catalyst | Chiral 2-substituted cyclopentyl aryl ketones | High yield and stereoselectivity for chiral building blocks | researchgate.netthieme-connect.com |
| Stereoselective Alkylation | Chiral Auxiliaries | Chiral α-alkylated ketones | Control over new stereocenter formation | researchgate.netnih.gov |
| Phase-Transfer Catalyzed Alkylation | Chiral Quaternary Ammonium Salts | Enantiomerically enriched α-amino ketones | Access to optically active vicinal diamines and α-amino alcohols |
The development and application of these chemo- and stereoselective methods are essential for unlocking the full potential of this compound as a versatile chiral building block in modern organic synthesis.
Future Research Directions in 1 Cyclopentylpentan 1 One Chemistry
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The synthesis of ketones like 1-Cyclopentylpentan-1-one often relies on classical methods such as Friedel-Crafts acylation or the oxidation of secondary alcohols. However, future research is geared towards the development of more sophisticated catalytic systems that offer superior control over reaction outcomes.
One promising area is the use of bimetallic catalysis , where two different metals work in concert to achieve transformations that are challenging for a single catalyst. mdpi.com This synergistic approach can lead to higher efficiency, selectivity, and the ability to activate less reactive substrates. mdpi.com For instance, a novel bimetallic Ni(II)/Ti(III) catalytic system has been shown to be effective in the enantioselective coupling of aryl halides with meso-epoxides. mdpi.com Research into similar bimetallic systems could unlock new pathways to this compound and its analogues.
Another key direction is the advancement of organocatalysis . The synergy between an organocatalyst and a transition metal catalyst in a single flask has been demonstrated to facilitate the synthesis of ketones from aldehydes under mild conditions. eurekalert.org Specifically, thiazolium N-heterocyclic carbenes have shown promise. eurekalert.org Applying such dual-catalyst systems could provide a more direct and atom-economical route to this compound from readily available aldehyde precursors.
Furthermore, the development of next-generation metathesis catalysts , such as Grubbs' second-generation catalysts, offers powerful tools for carbon-carbon bond formation. nobelprize.org While traditionally used for olefin metathesis, innovative applications of these catalysts could be explored for ring-closing or cross-coupling reactions in complex synthetic routes leading to cyclopentyl-containing ketones.
| Catalytic System | Potential Application for this compound | Anticipated Advantages |
| Bimetallic Catalysis (e.g., Ni/Ti) | Cross-coupling reactions to form the carbon skeleton. | High efficiency and selectivity, activation of challenging substrates. mdpi.com |
| Synergistic Organo-Transition Metal Catalysis | Direct synthesis from aldehyde precursors. | Mild reaction conditions, simplified processes, reduced waste. eurekalert.org |
| Second-Generation Grubbs' Catalysts | Advanced C-C bond forming strategies. | High reactivity and functional group tolerance. nobelprize.org |
Exploration of Asymmetric Synthesis Methodologies for Chiral Derivatives
The creation of chiral molecules in an enantiomerically pure form is crucial, particularly in the pharmaceutical industry, where different enantiomers can have vastly different biological effects. wikipedia.org Asymmetric synthesis, the method for producing specific stereoisomers, is a major focus for the future of this compound chemistry. wikipedia.org
Future research will likely involve several key approaches:
Enantioselective Catalysis : This involves using a chiral catalyst to favor the formation of one enantiomer over the other. wikipedia.org Ligands such as BINOL and its derivatives (VANOL, VAPOL) have proven highly effective in a range of asymmetric reactions, including Diels-Alder and aziridination reactions, often providing higher yields and better induction than previous generations of catalysts. sigmaaldrich.com The development of novel chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, has also shown great success, achieving high enantiomeric excess (94–99% ee) in the alkylation of glycine (B1666218) derivatives. organic-chemistry.org Adapting these catalyst systems for the synthesis of chiral this compound derivatives is a promising research avenue.
Chiral Auxiliaries : This method involves temporarily attaching a chiral molecule (the auxiliary) to the achiral substrate. The auxiliary guides the stereochemical outcome of the reaction and is then removed. du.ac.in Research into new, more efficient, and easily recyclable chiral auxiliaries could make this a more attractive strategy for industrial-scale synthesis.
Organocatalysis : The use of small, metal-free organic molecules as catalysts for asymmetric reactions is a rapidly growing field. For example, the amino acid (S)-(-)-proline has been used to catalyze an asymmetric aldol (B89426) cyclization to produce a bicyclic ketol with 93.4% optical yield. researchgate.net Exploring organocatalytic routes to chiral precursors of this compound could offer a more sustainable and cost-effective alternative to metal-based catalysts.
| Asymmetric Method | Catalyst/Reagent Example | Potential Outcome for this compound |
| Enantioselective Catalysis | Cinchona alkaloid-derived phase-transfer catalysts | High enantiomeric excess (ee) in alkylation reactions to build the chiral center. organic-chemistry.org |
| Chiral Ligands | Vaulted biaryl ligands (VANOL, VAPOL) | Higher yields and stereoselectivity compared to standard BINOL ligands. sigmaaldrich.com |
| Organocatalysis | (S)-(-)-proline | Catalytic, asymmetric aldol reactions to form chiral building blocks. researchgate.net |
| Chiral Auxiliaries | Valine-derived oxazolidinone | Directed reaction to give a specific diastereomer. du.ac.in |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Future research in the synthesis of this compound will benefit from:
Reaction Prediction and Retrosynthesis : AI-powered tools can analyze the structure of this compound and predict feasible synthetic routes by learning from extensive chemical reaction databases. preprints.org
Condition Optimization : Chemists traditionally spend significant time optimizing parameters like temperature, solvent, and catalyst concentration. mdpi.com ML models can rapidly identify the optimal conditions to maximize yield and selectivity, saving time and resources. chemcopilot.com Bayesian optimization, for example, has been used to pinpoint optimal synthesis conditions from millions of possibilities in a much shorter timeframe. nih.gov
Automated Synthesis : The integration of AI with robotic platforms is leading to the development of "self-driving labs" that can perform experiments, analyze data, and decide on the next steps iteratively without human intervention. rsc.orgnih.gov This automated approach can accelerate the discovery of optimal synthesis protocols for this compound.
| AI/ML Application | Description | Impact on Synthesis of this compound |
| Retrosynthetic Analysis | AI algorithms predict synthetic pathways by working backward from the target molecule. preprints.org | Faster identification of viable and novel synthetic routes. |
| Reaction Condition Optimization | ML models analyze experimental data to suggest optimal temperature, solvent, and catalyst choices. chemcopilot.commdpi.com | Improved yield and selectivity with fewer experiments. |
| Automated Robotic Platforms | AI-guided robots perform high-throughput screening and synthesis. rsc.orgnih.gov | Accelerated discovery and optimization of reaction protocols. |
| Predictive Modeling | Deep learning models like Graph Neural Networks predict molecular reactivity and properties. preprints.org | More accurate prediction of reaction success and potential byproducts. |
Expansion of Sustainable and Green Synthesis Protocols for Industrial Relevance
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net For a compound like this compound, future research will increasingly prioritize sustainability, especially for potential industrial applications.
Key areas for green synthesis research include:
Use of Biomaterials : The use of microorganisms (like bacteria, fungi, and yeast) and plant extracts as biocatalysts is a cornerstone of green synthesis. mdpi.commdpi.com These biological systems contain enzymes and phytochemicals that can act as natural reducing and capping agents for chemical transformations, often in aqueous solutions under mild conditions. ipinnovative.comoatext.com Research could focus on identifying microbes or plant extracts capable of performing key steps in the synthesis of this compound.
Renewable Feedstocks : Shifting from petroleum-based starting materials to renewable biomass is a major goal of green chemistry. Investigating pathways to synthesize cyclopentyl and pentanoyl moieties from bio-based sources would significantly improve the environmental profile of this compound.
Energy Efficiency : Employing alternative energy sources such as microwave irradiation or sonochemistry can often accelerate reaction times and reduce energy consumption compared to conventional heating. mdpi.com
Atom Economy and Waste Reduction : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Catalytic processes are inherently more atom-economical than stoichiometric reactions. mdpi.com
| Green Chemistry Approach | Methodology | Application to this compound Synthesis |
| Biosynthesis | Using plant extracts or microorganisms as biocatalysts. mdpi.comoatext.com | Reduction of a precursor or formation of C-C bonds under mild, aqueous conditions. |
| Renewable Feedstocks | Deriving starting materials from biomass instead of petroleum. | Sourcing cyclopentane (B165970) and valeric acid precursors from biological sources. |
| Alternative Energy Sources | Utilizing microwave or ultrasound irradiation. mdpi.com | Enhancing reaction rates and reducing overall energy consumption. |
| Process Optimization | Designing routes with high atom economy. | Prioritizing catalytic reactions over stoichiometric ones to minimize waste. mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
